1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of 1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone follows established International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups and heterocyclic systems. The compound's name reflects its structural organization as an ethanone derivative where the carbonyl carbon serves as the primary reference point for positional numbering. The prefix "1-(4-Fluorophenyl)" indicates that a para-fluorinated benzene ring is directly attached to the carbonyl carbon, while the "2-[4-(4-methoxyphenyl)piperazin-1-yl]" designation specifies that the alpha-carbon to the carbonyl bears a piperazine substituent that is itself substituted with a para-methoxyphenyl group.
The systematic identification process requires careful consideration of the hierarchical naming rules that prioritize the carbonyl function as the principal functional group. Related compounds in the literature demonstrate similar naming conventions, such as "1-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone" documented with Chemical Abstracts Service number 17135-52-3, which differs only in the position of the methoxy substituent. The International Union of Pure and Applied Chemistry name construction begins with identification of the longest carbon chain containing the principal functional group, followed by systematic designation of all substituents according to their positional relationships and alphabetical priority.
The piperazine moiety within the molecule requires special nomenclature consideration as a six-membered saturated heterocycle containing two nitrogen atoms in the 1,4-positions. The attachment point nomenclature "piperazin-1-yl" indicates that the connection to the ethanone backbone occurs through one of the nitrogen atoms, while the "4-(4-methoxyphenyl)" designation specifies that the opposite nitrogen bears the aromatic substituent. This systematic approach ensures unambiguous identification of the molecular structure and provides a foundation for database searches and literature cross-referencing.
The compound's structural complexity necessitates careful attention to stereochemical descriptors, although the current molecule does not contain defined stereogenic centers. However, the piperazine ring system exhibits conformational flexibility that can influence the spatial arrangement of substituents, requiring consideration of dynamic stereochemistry in solution-phase studies. The systematic nomenclature framework provides the necessary foundation for understanding these three-dimensional structural relationships and their potential impact on molecular recognition processes.
Molecular Formula and Weight Analysis
The molecular formula of 1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone can be determined through systematic analysis of its constituent atomic components, yielding C19H21FN2O2 with a corresponding molecular weight of 328.4 grams per mole. This molecular composition reflects the integration of multiple aromatic and heterocyclic systems within a single molecular framework. The carbon framework consists of nineteen carbon atoms distributed across two benzene rings, one piperazine ring, and the connecting ethanone linker, while the hydrogen count of twenty-one reflects the saturation level and substitution pattern of the molecule.
The presence of a single fluorine atom contributes significantly to the molecular properties, as fluorine substitution typically enhances metabolic stability and can modulate lipophilicity characteristics. The incorporation of two nitrogen atoms within the piperazine heterocycle introduces potential sites for protonation and metal coordination, while the two oxygen atoms are distributed between the methoxy substituent and the carbonyl functional group. This atomic composition provides insight into the molecule's potential hydrogen bonding capabilities and overall polarity characteristics.
| Atomic Component | Count | Contribution to Molecular Weight |
|---|---|---|
| Carbon | 19 | 228.19 g/mol |
| Hydrogen | 21 | 21.17 g/mol |
| Fluorine | 1 | 18.998 g/mol |
| Nitrogen | 2 | 28.014 g/mol |
| Oxygen | 2 | 31.998 g/mol |
| Total | 45 | 328.387 g/mol |
Comparative analysis with structurally related compounds reveals the systematic impact of substituent modifications on molecular weight. For instance, the related compound "1-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone" shares an identical molecular formula and weight, differing only in the positional isomerism of the methoxy group. This isomeric relationship demonstrates how structural modifications can occur without altering the fundamental molecular composition, while potentially producing significant changes in biological activity and physical properties.
The molecular weight of 328.4 grams per mole places this compound within a favorable range for pharmaceutical applications, as molecules in this size range typically exhibit appropriate membrane permeability characteristics while maintaining adequate selectivity for biological targets. The molecular formula analysis also reveals a relatively low degree of unsaturation, with the molecule containing six degrees of unsaturation corresponding to the two aromatic rings and the carbonyl group. This structural analysis provides the foundation for understanding the compound's chemical reactivity patterns and potential synthetic transformations.
Structural Features of the Fluorophenyl-Methoxyphenylpiperazine Backbone
The structural architecture of 1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is characterized by a complex molecular backbone that integrates three distinct structural domains through covalent linkages. The fluorophenyl domain consists of a benzene ring bearing a para-fluorine substituent that is directly attached to the carbonyl carbon of the central ethanone linker. This attachment creates a phenylketone motif that is commonly found in bioactive molecules and provides a rigid aromatic framework for molecular recognition processes.
The central ethanone linker serves as a flexible spacer element that connects the fluorophenyl domain to the piperazine-containing segment of the molecule. This two-carbon linker incorporates a carbonyl functional group that introduces both structural rigidity through partial double-bond character and potential hydrogen bonding capabilities through the electrophilic carbon and nucleophilic oxygen atoms. The carbonyl group also serves as a potential site for chemical modifications and metabolic transformations, making it a critical component of the molecular architecture.
The methoxyphenylpiperazine domain represents the most structurally complex portion of the molecule, featuring a six-membered saturated heterocycle substituted with a para-methoxyphenyl group. The piperazine ring adopts a chair conformation as its most thermodynamically stable form, although dynamic equilibrium with boat and half-chair conformations occurs in solution. This conformational flexibility allows the molecule to adopt multiple three-dimensional arrangements that can optimize interactions with biological targets while maintaining overall structural integrity.
The para-methoxyphenyl substituent on the piperazine nitrogen introduces additional aromatic character and provides an electron-donating methoxy group that can participate in hydrogen bonding interactions. The methoxy substituent is positioned at the para-position relative to the piperazine attachment point, creating a linear extension of the aromatic system that maximizes the separation between the electron-donating oxygen and the basic piperazine nitrogen. This substitution pattern is strategically important for modulating the electronic properties of both aromatic and heterocyclic components.
The overall molecular architecture creates a T-shaped or L-shaped three-dimensional structure depending on the adopted piperazine conformation, with the fluorophenyl and methoxyphenyl aromatic rings oriented in different spatial directions. This spatial arrangement is crucial for understanding the molecule's potential interactions with biological macromolecules and provides insight into structure-activity relationships for related compounds. The integration of electron-withdrawing fluorine and electron-donating methoxy substituents on opposite ends of the molecule creates a balanced electronic environment that can facilitate selective molecular recognition processes.
Conformational Isomerism and Chair-Boat Transitions in Piperazine Moieties
The piperazine ring system in 1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone exhibits complex conformational behavior characterized by dynamic interconversion between multiple stable conformations, primarily the chair and boat forms. Research on structurally related piperazine-containing compounds has demonstrated that these heterocycles can adopt four distinct conformational states: chair, half-chair, twist-boat, and boat conformations, with the chair form being thermodynamically most favored. The energy barrier for interconversion between these conformations typically ranges from 56 to 80 kilojoules per mole, depending on the substitution pattern and electronic environment of the ring system.
The chair conformation of the piperazine ring represents the most stable arrangement due to minimized steric interactions and optimal orbital overlap between adjacent atoms. In this conformation, both nitrogen atoms adopt positions that minimize lone pair-lone pair repulsion while allowing for optimal bonding geometry with their respective substituents. The chair form is characterized by alternating axial and equatorial positions for hydrogen atoms and substituents, with the para-methoxyphenyl group preferentially occupying an equatorial position to minimize steric interactions with the ring framework.
Temperature-dependent Nuclear Magnetic Resonance spectroscopy studies of related piperazine compounds have revealed that conformational interconversion rates are highly dependent on substitution patterns and protonation states. In the neutral form, rapid interconversion between chair and boat conformations occurs at room temperature, resulting in averaged Nuclear Magnetic Resonance signals. However, upon protonation of the piperazine nitrogen atoms, the increased steric bulk and electrostatic interactions significantly raise the activation energy for ring inversion, leading to slower exchange rates and potentially observable separate signals for different conformations.
The boat conformation of the piperazine ring, while less thermodynamically stable than the chair form, plays important roles in biological recognition processes and chemical reactivity. In boat conformations, the nitrogen atoms adopt positions that can facilitate different spatial orientations of substituents, potentially creating distinct pharmacophoric arrangements for biological target interactions. Studies of piperazine-containing macrocycles have demonstrated that metal coordination can stabilize boat conformations by providing additional stabilizing interactions that overcome the inherent energy disadvantage of this conformation.
| Conformation | Relative Energy | Substituent Orientation | Biological Relevance |
|---|---|---|---|
| Chair | 0 kJ/mol (reference) | Equatorial preference | Most stable form |
| Twist-boat | 8-12 kJ/mol | Mixed axial/equatorial | Transition state |
| Boat | 15-20 kJ/mol | Axial preference | Active conformation |
| Half-chair | 25-30 kJ/mol | Distorted geometry | Rare occurrence |
The conformational flexibility of the piperazine system has profound implications for the molecular recognition properties of 1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone. The ability to access multiple conformational states allows the molecule to optimize its three-dimensional shape for interaction with different biological targets, functioning as a conformational switch that can modulate binding selectivity and affinity. This dynamic behavior is particularly important in the context of receptor binding, where the initial binding conformation may differ from the final bound state due to induced-fit mechanisms.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-18-8-6-17(7-9-18)22-12-10-21(11-13-22)14-19(23)15-2-4-16(20)5-3-15/h2-9H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDGUUFJDBKFTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Intermediate Synthesis
The piperazine moiety is typically synthesized via nucleophilic aromatic substitution or metal-catalyzed coupling. A widely cited method involves:
Reaction Scheme 1: Preparation of 1-(4-Fluorophenyl)Piperazine
- Starting Material : 1-Bromo-4-fluorobenzene
- Grignard Reaction : React with ethylene oxide to form 2-(4-fluorophenyl)ethanol.
- Mesylation : Treat with methanesulfonyl chloride to yield 2-(4-fluorophenyl)ethyl mesylate.
- Alkylation : React mesylate with unprotected piperazine in aqueous HCl, followed by NaOH neutralization and extraction with methyl tert-butyl ether (MTBE).
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Grignard | Mg, THF, 0–25°C | 85–90% |
| Mesylation | MsCl, Et₃N, 0°C | 95% |
| Alkylation | Piperazine, H₂O/HCl, 80°C | 78% |
This route avoids protective groups, simplifying scalability.
Ethanone Bridge Formation
The ketone linker is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution:
Reaction Scheme 2: Acylation of 1-(4-Methoxyphenyl)Piperazine
- Substrate : 1-(4-Methoxyphenyl)piperazine
- Acylating Agent : 2-Bromo-1-(4-fluorophenyl)ethanone
- Conditions : DMF, K₂CO₃, 60°C, 12 h
- Workup : Aqueous extraction, column chromatography (SiO₂, EtOAc/hexane)
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 60°C |
| Yield | 65% |
Competitive N-alkylation at both piperazine nitrogens is mitigated by steric hindrance from the methoxyphenyl group.
One-Pot Tandem Alkylation-Acylation
A streamlined approach combines piperazine alkylation and ketone formation in a single reactor:
Reaction Scheme 3 :
- Reactants :
- 1-(4-Fluorophenyl)piperazine
- 4-Methoxyphenylacetyl chloride
- Conditions : CH₂Cl₂, Et₃N, 0°C → RT, 6 h
- Mechanism : In situ generation of acylium ion, followed by nucleophilic attack by piperazine
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Yield | 72% |
| Purity (HPLC) | >98% |
This method reduces intermediate isolation steps, enhancing throughput.
Industrial-Scale Optimization
Continuous Flow Reactor Systems
Recent patents highlight the use of continuous flow chemistry for improved thermal control and mixing:
Process Parameters :
- Residence Time : 30 min
- Temperature : 100°C
- Pressure : 3 bar
- Catalyst : None required
Advantages :
Green Chemistry Approaches
Water-mediated reactions under microwave irradiation enhance sustainability:
Protocol :
- Reactants : 1-(4-Fluorophenyl)piperazine, 4-methoxyphenylacetic acid
- Coupling Agent : EDCI/HOBt
- Conditions : H₂O, 100 W microwave, 15 min
Outcomes :
| Metric | Value |
|---|---|
| Yield | 68% |
| E-Factor | 2.1 |
This method eliminates organic solvents, aligning with green chemistry principles.
Comparative Analysis of Methods
Table 1: Synthesis Method Comparison
Key Takeaways :
- Industrial settings favor continuous flow for throughput.
- Academic labs prioritize one-pot methods for simplicity.
Challenges and Solutions
Regioselectivity in Piperazine Functionalization
The asymmetry of piperazine necessitates careful control to avoid di-substitution:
Purification of Polar Intermediates
High polarity of piperazine derivatives complicates crystallization:
- Solution : Employ counterion exchange (e.g., HCl salt formation) to improve crystallinity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antipsychotic and Anxiolytic Properties
Research indicates that piperazine derivatives exhibit significant antipsychotic and anxiolytic activities. For instance, compounds similar to 1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone have been shown to interact with serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in mood regulation and anxiety disorders .
Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for their binding affinity to various serotonin receptors. The findings suggested that modifications in the piperazine structure could enhance receptor selectivity and potency .
Antidepressant Effects
The compound's structure suggests potential antidepressant properties. Research on similar piperazine derivatives has demonstrated their ability to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is crucial for alleviating depressive symptoms .
Data Table: Biological Activities of Piperazine Derivatives
Synthesis and Derivation
The synthesis of 1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions, including the formation of the piperazine ring followed by acylation with ethanone derivatives. The synthetic routes can be optimized for yield and purity, making this compound accessible for further research .
In Vivo Studies
In vivo studies have demonstrated that compounds related to 1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone exhibit significant behavioral changes in animal models of anxiety and depression. These studies often utilize forced swim tests or elevated plus maze tests to assess the efficacy of these compounds in reducing anxiety-like behaviors .
Example Study : A pharmacological evaluation conducted on a similar compound showed a marked decrease in immobility time in the forced swim test, indicating potential antidepressant effects .
Toxicology and Safety Profile
The safety profile of piperazine derivatives is critical for their development as pharmaceutical agents. Toxicological assessments have shown that while some derivatives exhibit low toxicity, others may cause adverse effects at higher doses. Comprehensive studies are required to establish the therapeutic window for these compounds .
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neuronal signaling and behavior. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-2-[4-(4-propoxyphenyl)piperazin-1-yl]ethanone
- 1-(4-Fluorophenyl)-2-[4-(4-ethoxyphenyl)piperazin-1-yl]ethanone
- 1-(4-Fluorophenyl)-2-[4-(4-butoxyphenyl)piperazin-1-yl]ethanone
Uniqueness
1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. The methoxy group can influence the compound’s lipophilicity and metabolic stability, while the fluorophenyl group can enhance its binding affinity to certain molecular targets. These features make it a valuable compound for various research applications and potential therapeutic uses.
Biological Activity
1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of 1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is C20H21FN6O2. It features a piperazine moiety, which is commonly associated with various biological activities, including neuropharmacological effects and enzyme inhibition.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzylpiperazine with appropriate carbonyl compounds under controlled conditions. Spectroscopic techniques such as NMR, FTIR, and UV-Vis are employed to confirm the structure and purity of the synthesized product .
Antimicrobial Activity
Research indicates that derivatives containing the piperazine structure exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit bacterial growth in vitro. The mechanism often involves disruption of bacterial cell membrane integrity or interference with metabolic pathways .
Tyrosinase Inhibition
One notable area of research is the compound's potential as a tyrosinase inhibitor. Tyrosinase is an enzyme critical in melanin biosynthesis, and its inhibition can lead to antimelanogenic effects. In studies involving related piperazine derivatives, compounds were identified that exhibited competitive inhibition against Agaricus bisporus tyrosinase with IC50 values significantly lower than traditional inhibitors like kojic acid . This suggests that 1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone may share similar inhibitory properties.
Neuropharmacological Effects
The piperazine ring is known for its neuroactive properties, making compounds like 1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone candidates for further investigation in treating neurological disorders. The presence of fluorine and methoxy groups can enhance the lipophilicity and receptor binding affinity, potentially leading to improved efficacy in neurotransmitter modulation .
In Vitro Studies
In vitro studies have demonstrated that compounds similar to 1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone exhibit low cytotoxicity while effectively inhibiting tyrosinase activity. For example, a derivative showed an IC50 value of 0.18 μM against tyrosinase, indicating potent activity .
Kinetic Studies
Kinetic studies utilizing Lineweaver-Burk plots have confirmed that several derivatives act as competitive inhibitors of tyrosinase. The Michaelis-Menten constant (Km) and maximal velocity (Vmax) were determined for these interactions, providing insights into their inhibitory mechanisms .
Q & A
Q. What are the established synthetic routes for 1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and Friedel-Crafts acylation. For example, a related arylpiperazine derivative was synthesized via electrochemical oxidation of intermediates in the presence of nucleophiles like 2-mercaptobenzothiazole, followed by Michael addition reactions . Optimization may include adjusting solvent systems (e.g., ethanol or dichloromethane), catalyst selection (e.g., AlCl₃ for Friedel-Crafts), and temperature control during reflux (e.g., 12 h at 80°C for complete acylation) . Purity is often verified via column chromatography (EtOAc/petroleum ether eluent) .
Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . For example, a related fluorophenyl-piperazine derivative was refined using SHELXL, with H atoms placed in calculated positions and riding models applied for thermal parameters .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
Q. What are the key solubility and stability considerations for this compound in experimental settings?
Polar aprotic solvents (DMSO, DMF) are preferred for dissolution due to the compound’s aromatic and piperazine moieties. Stability tests under varying pH (e.g., 2–12) and temperatures (4°C to 40°C) should be conducted, as hydrolysis of the ethanone group may occur in acidic/basic conditions .
Q. How can researchers validate the purity of synthesized batches?
Combined use of HPLC (C18 column, acetonitrile/water gradient) and melting point analysis. For example, a related compound showed >98% purity via HPLC (retention time: 6.2 min) and a sharp melting point (~145°C) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) impact pharmacological activity?
Substituents on the phenyl ring significantly modulate receptor binding. In QSAR studies of analogous compounds, electron-donating groups (e.g., -OCH₃) enhanced antidopaminergic activity by increasing electron density on the piperazine nitrogen, while bulky groups reduced catalepsy risk . Computational docking (e.g., AutoDock Vina) can predict binding affinities to dopamine D₂ and serotonin 5-HT₂A receptors .
Q. What experimental strategies address discrepancies between in vitro and in vivo activity data?
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat liver microsomes) to identify rapid metabolism.
- Blood-Brain Barrier (BBB) Penetration : Use logBB calculations (QPlogBB > 0.3 indicates good penetration) .
- Protein Binding : Equilibrium dialysis to measure binding to serum albumin, which may reduce free drug availability .
Q. How can electrochemical methods be applied to functionalize this compound for derivative synthesis?
Anodic oxidation of the ethanone moiety generates reactive intermediates (e.g., p-quinone imine), enabling Michael additions with thiols or sulfinic acids. For example, electrochemical synthesis of arylthiobenzazoles achieved 75–85% yields under controlled potential (1.2 V vs. Ag/AgCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
